
2-chloro-N-(4-ethylphenyl)acetamide
Overview
Description
2-Chloro-N-(4-ethylphenyl)acetamide is a halogenated acetamide derivative characterized by a chloroacetyl group attached to a 4-ethyl-substituted aniline. It is synthesized via nucleophilic substitution reactions, often involving chloroacetyl chloride and substituted anilines. Key physical properties include a melting point of 163°C, Rf value of 0.59 (3:2 Toluene:EtOAc), and distinct IR absorption bands at 1662 cm⁻¹ (C=O stretch) and 785 cm⁻¹ (C-Cl stretch) . The ethyl group at the para position of the phenyl ring contributes to its electron-donating nature, influencing its reactivity, solubility, and biological activity. This compound serves as a precursor in medicinal chemistry and agrochemical synthesis, notably in the development of odorant receptor agonists (e.g., VUAA1) .
Preparation Methods
2-chloro-N-(4-ethylphenyl)acetamide can be synthesized through the reaction of chloroacetyl chloride with 4-ethylaniline . The reaction typically involves the following steps:
Reaction Setup: Chloroacetyl chloride is added to a solution of 4-ethylaniline in an appropriate solvent, such as dichloromethane.
Reaction Conditions: The mixture is stirred at a controlled temperature, usually around 0-5°C, to prevent side reactions.
Product Isolation: After the reaction is complete, the product is isolated by filtration and purified through recrystallization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom in 2-chloro-N-(4-ethylphenyl)acetamide is highly susceptible to nucleophilic displacement, forming derivatives with varied functional groups.
Example Reaction with Phenol
Reaction with phenol derivatives under basic conditions (e.g., K₂CO₃ in 2-propanol) replaces the chlorine atom with an aryloxy group, forming aryloxyacetamides . This method is scalable and commonly employed in industrial settings for synthesizing intermediates in agrochemicals and pharmaceuticals.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.
Reagents | Conditions | Product | Application | Source |
---|---|---|---|---|
Aryl bromides, Pd(dba)₂, ligand | NaOtBu, toluene, reflux | Biaryl-N-(4-ethylphenyl)acetamide | Drug discovery scaffolds |
Mechanism : The palladium catalyst facilitates coupling between the chloroacetamide and aryl bromides, likely through a oxidative addition-transmetallation-reductive elimination pathway .
Reduction and Oxidation
While direct experimental data is limited, theoretical pathways include:
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Reduction : LiAlH₄ or NaBH₄ may reduce the amide to a primary amine, yielding N-(4-ethylphenyl)ethylamine derivatives.
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Oxidation : Strong oxidants (e.g., KMnO₄) could convert the ethyl group on the phenyl ring to a carboxylic acid, though this remains speculative without explicit evidence.
Hydrolysis
Under acidic or basic aqueous conditions, hydrolysis of the chloroacetamide group produces glycolic acid derivatives:
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Basic Hydrolysis : NaOH/H₂O → 2-Hydroxy-N-(4-ethylphenyl)acetamide.
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Acidic Hydrolysis : HCl/H₂O → Glycolic acid and 4-ethylaniline.
Key Reaction Mechanisms
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Nucleophilic Substitution (Sₙ2) :
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The carbonyl group polarizes the C–Cl bond, enhancing electrophilicity.
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Nucleophiles (e.g., phenoxide, amines) attack the α-carbon, displacing chloride.
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Cross-Coupling :
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Palladium(0) undergoes oxidative addition with the aryl bromide.
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Transmetallation and reductive elimination form the biaryl product.
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Scientific Research Applications
Chemical Synthesis and Intermediate Use
1. Organic Synthesis:
2-Chloro-N-(4-ethylphenyl)acetamide serves as a crucial intermediate in the synthesis of various organic compounds. It is often utilized in the production of pharmaceuticals and agrochemicals due to its reactive chloro group, which facilitates nucleophilic substitution reactions. The synthesis typically involves the reaction of 4-ethylphenyl ethylamine with chloroacetyl chloride in the presence of a base like triethylamine.
2. Reaction Mechanisms:
The compound can undergo several reactions:
- Nucleophilic Substitution: This leads to the formation of substituted acetamides.
- Oxidation: It can form N-oxides or other oxidized derivatives.
- Reduction: This results in the formation of amines or other reduced forms.
- Hydrolysis: Produces 4-ethylphenyl ethylamine and acetic acid.
Biological Research Applications
1. Antimicrobial Properties:
Research has indicated that this compound exhibits significant antibacterial activity. In studies assessing its effectiveness against Klebsiella pneumoniae, it demonstrated a minimum inhibitory concentration (MIC) that was notably lower than its non-chloro counterpart, indicating enhanced potency due to the presence of the chloro group .
2. Mechanism of Action:
The compound acts by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This inhibition leads to cell lysis and death, making it a candidate for further development as an antibacterial agent .
Industrial Applications
1. Agrochemicals:
In the agrochemical sector, this compound has been implicated in metabolic pathways involving cytochrome P450 enzymes, which are crucial for the bioactivation and detoxification of various agrochemicals. Its derivatives can interact with human ABC transporters, influencing the bioavailability and toxicity profile of agricultural chemicals .
2. Production Processes:
The compound is also involved in industrial processes for synthesizing phenylacetic acid derivatives, which have applications in pharmaceuticals and other chemical products. The production methods often utilize organic solvents and bases to facilitate reactions at scale .
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The chloroacetamide group can react with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physical and Spectral Properties
The substituent on the phenyl ring significantly impacts physical properties. A comparison of key analogs is summarized below:
Compound | Substituent | Melting Point (°C) | Rf Value | IR Peaks (cm⁻¹) | Molecular Formula |
---|---|---|---|---|---|
2-Chloro-N-(4-ethylphenyl)acetamide | 4-Ethyl | 163 | 0.59 | 1662 (C=O), 785 (C-Cl) | C₁₀H₁₂ClNO |
2-Chloro-N-(2-fluorophenyl)acetamide | 2-Fluoro | 112 | 0.55 | 1659 (C=O), 788 (C-Cl) | C₈H₇ClFNO |
2-Chloro-N-(4-hydroxyphenyl)acetamide | 4-Hydroxy | N/A | N/A | N/A | C₈H₈ClNO₂ |
2-Chloro-N-(4-nitrophenyl)acetamide | 4-Nitro | N/A | N/A | N/A | C₈H₇ClN₂O₃ |
2-Chloro-N-(4-cyanophenyl)acetamide | 4-Cyano | N/A | N/A | N/A | C₉H₇ClN₂O |
Key Observations :
- Melting Points : The 4-ethyl derivative exhibits a higher melting point (163°C) compared to the 2-fluoro analog (112°C), likely due to enhanced van der Waals interactions from the ethyl group .
- Electronic Effects: Electron-withdrawing groups (e.g., nitro, cyano) reduce electron density on the amide nitrogen, altering reactivity in nucleophilic substitutions. For instance, 2-chloro-N-(4-nitrophenyl)acetamide is more electrophilic than the ethyl-substituted analog .
- Solubility : Polar substituents like hydroxyl (4-hydroxyphenyl) increase water solubility, whereas hydrophobic groups (e.g., ethyl) enhance lipophilicity .
Structural and Crystallographic Insights
- Hydrogen Bonding : N-(4-Fluorophenyl)acetamide forms intramolecular C–H···O and intermolecular N–H···O bonds, stabilizing its crystal lattice. The ethyl group in the 4-ethyl analog may disrupt such interactions, affecting packing efficiency .
- Conformational Flexibility : Bulky substituents (e.g., tetrafluorophenyl in 2-chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide) introduce steric hindrance, reducing rotational freedom and altering biological activity .
Biological Activity
2-Chloro-N-(4-ethylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical formula for this compound is C10H12ClNO. The compound features a chloro group and an ethyl-substituted phenyl moiety attached to the acetamide functional group. Its structural characteristics contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance, compounds derived from this structure were tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity.
Table 1: Antitumor Activity of this compound Derivatives
Compound | Cell Line | IC50 (μM) | Selectivity Index |
---|---|---|---|
A | MDA-MB-231 | 5.5 | 17.5 |
B | MCF-7 | 6.0 | 15.0 |
C | MCF-10A | >20 | - |
In this table, compounds A and B show selective inhibition against breast cancer cell lines compared to normal cells, indicating potential for therapeutic applications.
The mechanism through which this compound exerts its biological effects involves the modulation of specific cellular pathways. Studies suggest that it may interact with carbonic anhydrase IX (CA IX), an enzyme implicated in tumor growth and metastasis.
Case Study: Inhibition of Carbonic Anhydrase IX
One study evaluated the inhibitory effects of various derivatives on CA IX, revealing that certain modifications to the basic structure enhanced potency. The following results were observed:
Table 2: Inhibition Potency Against Carbonic Anhydrase IX
Compound | CA IX IC50 (nM) |
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A | 10.93 |
B | 25.06 |
C | 15.00 |
These findings suggest that structural modifications can significantly enhance the inhibitory activity against CA IX, making it a target for cancer therapy.
Safety and Toxicity
Safety assessments indicate that while this compound shows promising biological activities, it is crucial to evaluate its toxicity profile. Preliminary data suggests a moderate safety margin; however, further studies are required to establish comprehensive safety parameters.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 2-chloro-N-(4-ethylphenyl)acetamide, and how is purity validated?
- Methodological Answer : The compound is typically synthesized via condensation of substituted phenylamines with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. For example, this compound was prepared with a 74% yield using toluene:EtOAc solvent systems, followed by recrystallization . Purity is validated using IR spectroscopy (e.g., characteristic amide C=O stretch at ~1662 cm⁻¹), NMR (integration of aromatic protons and acetamide signals), and elemental analysis .
Q. What safety precautions are critical during laboratory handling of this compound?
- Methodological Answer : Researchers must wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work should be conducted in a fume hood due to potential respiratory irritation. Waste must be segregated into halogenated organic containers and disposed via certified hazardous waste services to prevent environmental contamination .
Q. How is the compound structurally characterized beyond basic spectroscopy?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is used to determine bond lengths, angles, and intermolecular interactions. For instance, SC-XRD revealed intramolecular C–H···O hydrogen bonds and intermolecular N–H···O interactions in the crystal lattice, forming infinite chains along the c-axis .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence the compound’s intermolecular interactions and crystallinity?
- Methodological Answer : Substituents like ethyl or fluorine alter electron density and steric effects, impacting hydrogen-bonding networks. For example, meta-substituted derivatives exhibit syn N–H conformations with methyl groups, while nitro groups induce anti conformations, as shown in comparative SC-XRD studies . Computational tools (e.g., Mercury Software) can model packing efficiency and lattice energy .
Q. What computational approaches are employed to predict biological activity or reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations optimize geometry and predict electrostatic potential surfaces. Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like acetylcholinesterase or odorant receptors. Molecular Dynamics (MD) simulations (e.g., GROMACS) assess stability in biological environments .
Q. How is this compound utilized in synthesizing bioactive heterocycles?
- Methodological Answer : The compound serves as a key intermediate in cyclization reactions. For example, reaction with thiazole derivatives under KI catalysis in DMF yields thiadiazole-acetamide hybrids with anti-proliferative activity . Stepwise mechanisms involve nucleophilic substitution at the chloroacetamide group followed by cyclodehydration .
Q. Contradictions and Limitations
- Synthetic Scalability : While batch synthesis is well-documented , continuous flow methods for large-scale production require further optimization to address clogging risks from insoluble intermediates .
- Biological Data Gaps : Evidence of antiproliferative or enzyme-inhibitory activity is preliminary, with limited in vivo validation .
Properties
IUPAC Name |
2-chloro-N-(4-ethylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-2-8-3-5-9(6-4-8)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNODWERQWKSALS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352191 | |
Record name | 2-chloro-N-(4-ethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20172-36-5 | |
Record name | 2-chloro-N-(4-ethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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